5-(2,2-Dimethoxy-ethoxy)-pent-1-ene
Description
Structure and Synthesis
5-(2,2-Dimethoxy-ethoxy)-pent-1-ene (C₉H₁₈O₃) is an alkene derivative featuring a pent-1-ene backbone substituted with a 2,2-dimethoxy-ethoxy group. This ether-containing side chain enhances its polarity and solubility in organic solvents, making it valuable in synthetic chemistry and materials science. Synthesis typically involves nucleophilic substitution reactions, such as the displacement of tosylate groups by alkoxide intermediates under controlled conditions. For example, analogous compounds like 5-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)pent-1-ene are synthesized via NaN₃ substitution in dry DMF, yielding ~78% after purification .
Applications The compound’s bifunctional nature (alkene and ether) enables its use in polymer chemistry, nanoparticle functionalization (e.g., gold nanoparticle ligands for dual-targeting drug delivery systems), and as a precursor for click chemistry reactions .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-(2,2-dimethoxyethoxy)pent-1-ene |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-7-12-8-9(10-2)11-3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
ASPGRGSTTXDMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(COCCCC=C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between 5-(2,2-Dimethoxy-ethoxy)-pent-1-ene and related compounds:
Physicochemical Properties
- Polarity and Solubility: The dimethoxy-ethoxy group in this compound increases its polarity compared to simple alkenes like 1-pentene, which is nonpolar and gaseous at room temperature .
- Thermal Stability: Ether linkages generally enhance thermal stability. For instance, the MEM-protected hex-2-enoic acid derivative () remains stable during prolonged stirring at ambient temperatures, whereas 1-pentene requires low-temperature storage due to volatility .
Research Findings and Challenges
- Yield Optimization : The lower yield (~78%) in synthesizing ether-substituted alkenes () compared to MEMCl-mediated reactions (86%, ) suggests room for improving reaction conditions (e.g., solvent choice, temperature control).
- Structural Complexity : Compounds with multiple ether groups (e.g., 5-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)pent-1-ene) require meticulous purification via flash chromatography to isolate pure products .
- Functional Group Compatibility : Chlorinated analogs () are less versatile in click chemistry compared to azido- or ether-bearing alkenes, highlighting the importance of substituent choice in downstream applications.
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